molecular formula C5H9NO B063343 N-Methyl-d3-2-pyrrolidinone-d6 CAS No. 185964-60-7

N-Methyl-d3-2-pyrrolidinone-d6

Cat. No.: B063343
CAS No.: 185964-60-7
M. Wt: 108.19 g/mol
InChI Key: SECXISVLQFMRJM-YNSOAAEFSA-N
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Description

N-Methyl-d3-2-pyrrolidinone-d6 is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 108.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Methyl-d3-2-pyrrolidinone-d6 (NMP-d6) is a deuterated derivative of N-methyl-2-pyrrolidone (NMP), a polar aprotic solvent widely used in pharmaceuticals and chemical synthesis. This article explores the biological activity of NMP-d6, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

NMP-d6 has the molecular formula C5_5H9_9D3_3NO and a molecular weight of 108.19 g/mol. The deuteration enhances its utility in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, allowing for improved tracking of biological interactions and metabolic pathways.

1. Anti-inflammatory Properties

Recent studies have highlighted NMP as a bioactive compound with significant anti-inflammatory effects. In a mouse model of atherosclerosis, NMP demonstrated efficacy in reducing disease progression by enhancing the expression of the transcription factor KLF2, which plays a crucial role in regulating inflammatory responses.

  • Mechanism of Action : NMP inhibits TNF-α-mediated inflammatory cytokine production and surface adhesion molecule expression in myeloid and endothelial cells. This effect was confirmed through both in vitro and in vivo studies, where NMP-treated mice showed reduced atherosclerotic plaque formation compared to controls .

2. Antioxidative Activity

While the antioxidative properties of NMP-d6 specifically are less documented, related compounds have shown weak antioxidant activity. For instance, studies on similar pyrrolidine derivatives indicated minimal radical scavenging activity at higher concentrations (200 µg/mL), suggesting that while NMP may possess some antioxidative potential, it is likely limited compared to other established antioxidants .

Toxicological Profile

NMP has been extensively studied for its toxicological effects. It exhibits low acute toxicity via oral, dermal, and inhalation routes:

  • Acute Toxicity : The LD50 values for NMP vary between species; for instance, rats show an LD50 of approximately 4150 mg/kg body weight .
  • Dermal Absorption : Studies indicate that NMP is rapidly absorbed through the skin, with significant systemic distribution observed post-exposure .

Case Study 1: Atherosclerosis Model

In a controlled study involving C57BL6/J mice, NMP was administered at doses ranging from 25 to 250 mg/kg. The results showed:

  • Reduced Atherosclerotic Area : Histological analysis revealed a significant decrease in the size of atherosclerotic plaques within the aortic arches of treated mice.
  • Inflammatory Marker Analysis : Immunofluorescence staining indicated reduced expression of VCAM-1 and decreased macrophage infiltration in plaques following NMP treatment .

Case Study 2: Toxicokinetics

A study on the toxicokinetics of NMP involved exposure to varying concentrations in six male volunteers. Key findings included:

  • Plasma Concentrations : After exposure to 10 mg/m³, plasma levels of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), a metabolite of NMP, were measured at 8.0 µmol/L.
  • Urinary Excretion : Urine samples showed significant concentrations of 5-HNMP post-exposure, establishing it as an effective biomarker for monitoring occupational exposure to NMP .

Summary Table of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced plaque size in atherosclerosis model
AntioxidativeWeak activity at high concentrations
Acute toxicityLD50 values: Rats ~4150 mg/kg
Dermal absorptionRapid absorption with systemic distribution

Properties

IUPAC Name

3,3,4,4,5,5-hexadeuterio-1-(trideuteriomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECXISVLQFMRJM-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584442
Record name 1-(~2~H_3_)Methyl(~2~H_6_)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185964-60-7
Record name 1-(~2~H_3_)Methyl(~2~H_6_)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185964-60-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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